molecular formula C15H12N2O3 B249461 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid

4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid

Cat. No. B249461
M. Wt: 268.27 g/mol
InChI Key: JETYCIZSGGREOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid, also known as PQT, is a heterocyclic organic compound that has been the subject of scientific research for its potential applications in various fields. The synthesis of PQT involves several steps and has been optimized to yield high purity and yield.

Scientific Research Applications

4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been the subject of scientific research for its potential applications in various fields. It has been shown to have potential as an anticancer agent, with studies showing that it inhibits the growth of cancer cells in vitro and in vivo. 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has also been studied for its potential as an anti-inflammatory agent, with studies showing that it reduces inflammation in animal models. Additionally, 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been studied for its potential as an anticonvulsant agent, with studies showing that it reduces seizure activity in animal models.

Mechanism of Action

The exact mechanism of action of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid is not fully understood, but it is believed to act through multiple pathways. 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase and histone deacetylase. 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has also been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and reduce seizure activity in animal models. Additionally, 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal activity.

Advantages and Limitations for Lab Experiments

4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential as an anticancer, anti-inflammatory, and anticonvulsant agent, making it a promising candidate for further study. Additionally, the synthesis method for 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has been optimized to yield high purity and yield. One limitation is that the exact mechanism of action of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid is not fully understood, making it difficult to design experiments to study its effects. Additionally, 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has not been extensively studied in humans, making it difficult to determine its safety and efficacy in a clinical setting.

Future Directions

There are several future directions for the study of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid. One direction is to further study its potential as an anticancer, anti-inflammatory, and anticonvulsant agent. Additionally, future studies could focus on determining the exact mechanism of action of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid and designing experiments to study its effects. Further studies could also focus on determining the safety and efficacy of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid in a clinical setting. Overall, the study of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid has the potential to lead to the development of new treatments for cancer, inflammation, and epilepsy.

Synthesis Methods

The synthesis of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid involves the condensation of anthranilic acid with benzaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then reduced with sodium borohydride to yield 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid. The synthesis method has been optimized to yield high purity and yield of 4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid.

properties

Product Name

4-Oxo-2-phenyl-1,2,3,4-tetrahydro-2-quinazolinecarboxylic acid

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

4-oxo-2-phenyl-1,3-dihydroquinazoline-2-carboxylic acid

InChI

InChI=1S/C15H12N2O3/c18-13-11-8-4-5-9-12(11)16-15(17-13,14(19)20)10-6-2-1-3-7-10/h1-9,16H,(H,17,18)(H,19,20)

InChI Key

JETYCIZSGGREOZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(NC3=CC=CC=C3C(=O)N2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2(NC3=CC=CC=C3C(=O)N2)C(=O)O

Origin of Product

United States

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